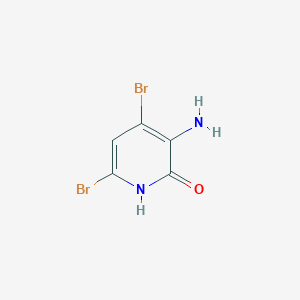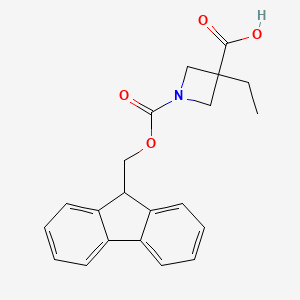
3-Amino-4,6-dibromopyridin-2-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Amino-4,6-dibromopyridin-2-ol is a chemical compound with the CAS Number: 2256060-10-1 . It has a molecular weight of 267.91 . The compound is solid in its physical form .
Molecular Structure Analysis
The IUPAC name for this compound is this compound . The InChI code for this compound is 1S/C5H4Br2N2O/c6-2-1-3 (7)9-5 (10)4 (2)8/h1H,8H2, (H,9,10) .Physical And Chemical Properties Analysis
The compound is solid in its physical form . It has a molecular weight of 267.91 .Aplicaciones Científicas De Investigación
Synthesis of Bioactive Compounds
3-Amino-4,6-dibromopyridin-2-ol is a structural core in the synthesis of bioactive compounds. It is a key precursor in producing 2-aminopyridines, which are significant in medicinal chemistry and organic materials. Due to limited methods for synthesizing 6-substituted 2-aminopyridines, new protocols using this compound have been developed, enhancing the efficiency and yield of these bioactive compounds (Bolliger, Oberholzer, & Frech, 2011).
Amination Reactions
This compound is crucial in selective amination reactions. For instance, the amination of polyhalopyridines catalyzed by palladium-Xantphos complex predominantly yields high-purity aminated pyridines. This demonstrates its role in producing aminated derivatives, essential in various chemical syntheses (Ji, Li, & Bunnelle, 2003).
Photochemical Applications
In the realm of photochemistry, 2-amino-4,6-diphenylpyridine-3-carbonitrile derivatives, closely related to this compound, have been investigated as photosensitizers in photopolymerization processes. These derivatives demonstrate effective initiation of photopolymerization under both UV-A and visible light, underscoring their utility in advanced 3D printing technologies (Fiedor et al., 2020).
Catalysis and Cross-Coupling Reactions
This compound is instrumental in catalysis, particularly in Suzuki cross-coupling reactions. It facilitates the regioselective formation of carbon-substituted pyridines, a challenging task in organic synthesis (Sicre, Alonso-Gómez, & Cid, 2006).
Fluorescent Sensing
The compound is also a part of fluorescent sensors for metal ion detection. For example, 6-amino-5-(((2-hydroxynaphthalen-1-yl)methylene)amino)-2-mercaptopyrimidin-4-ol, a derivative, has been used in "OFF-ON type" fluorescent sensors for aluminum ion detection, with potential applications in bacterial cell imaging and logic gate applications (Yadav & Singh, 2018).
Antiangiogenic Activities
Derivatives of this compound exhibit significant antiangiogenic and antitumor activities. Compounds like 6-amido-2,4,5-trimethylpyridin-3-ols have shown promising results in inhibiting angiogenesis-related pathologies, indicating the compound's potential in developing new cancer treatments (Lee et al., 2014).
Propiedades
IUPAC Name |
3-amino-4,6-dibromo-1H-pyridin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4Br2N2O/c6-2-1-3(7)9-5(10)4(2)8/h1H,8H2,(H,9,10) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KEEYNLMXNPALRK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(NC(=O)C(=C1Br)N)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4Br2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.91 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(7-chloro-4-methylbenzo[d]thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2468936.png)

![tert-butyl N-{[1-(2-hydroxyethyl)cyclopropyl]methyl}carbamate](/img/structure/B2468940.png)
![N-[(1-Ethylsulfonylpyrrolidin-2-yl)methyl]but-2-ynamide](/img/structure/B2468941.png)


![ethyl 2-(8-(4-methoxybenzyl)-1,7-dimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate](/img/structure/B2468948.png)


![1,4-dioxa-8-azaspiro[4.5]dec-8-yl[1-(6-piperidino-4-pyrimidinyl)-1H-imidazol-4-yl]methanone](/img/structure/B2468951.png)
![methyl 3-(N-([2,3'-bifuran]-5-ylmethyl)sulfamoyl)-4-methoxybenzoate](/img/structure/B2468952.png)

![N-[2-(1,1-Difluoroethyl)-4-fluorophenyl]prop-2-enamide](/img/structure/B2468957.png)